2-hydroxypent-4-ynoic acid
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Overview
Description
2-hydroxypent-4-ynoic acid is an organic compound with the molecular formula C5H6O3. It is a carboxylic acid with a hydroxyl group attached to the second carbon and an alkyne group at the fourth carbon. This compound is used as a reagent in organic synthesis and has applications in various fields, including chemical manufacturing and experimental research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxypent-4-ynoic acid can be synthesized through several methods. One common method involves the reaction of L-propargylglycine hydrochloride with sodium nitrite in the presence of sulfuric acid. The reaction is carried out at low temperatures, initially at -5°C, and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors with precise control over temperature and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-hydroxypent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-hydroxypent-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxypent-4-ynoic acid involves its interaction with various molecular targets. The hydroxyl and alkyne groups allow it to participate in a range of chemical reactions, making it a versatile reagent. It can form covalent bonds with nucleophiles, undergo oxidation and reduction, and participate in cycloaddition reactions. These interactions enable it to modify biomolecules and influence biological pathways .
Comparison with Similar Compounds
2-hydroxypent-4-ynoic acid can be compared with other similar compounds, such as:
2-hydroxy-3-butynoic acid: Similar structure but with one less carbon in the alkyne chain.
2-hydroxy-4-pentenoic acid: Similar structure but with a double bond instead of a triple bond.
2-hydroxy-4-pentanoic acid: Similar structure but with a saturated carbon chain.
The uniqueness of this compound lies in its alkyne group, which imparts distinct reactivity and allows for unique chemical transformations .
Properties
CAS No. |
1013026-68-0 |
---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
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